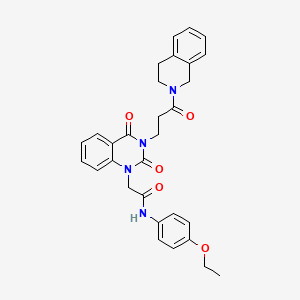

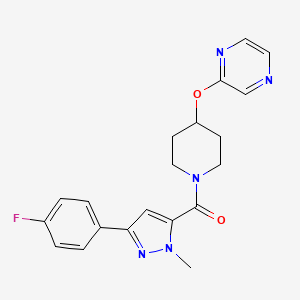

![molecular formula C16H13N5OS2 B2469628 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-38-0](/img/structure/B2469628.png)

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It is characterized by the presence of a pyrazole ring and two thiazole rings, which are heterocyclic compounds containing nitrogen and sulfur atoms .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring and two thiazole rings . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives, such as the one , have been found to exhibit diverse biological activities. They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Anticancer Activity

Benzothiazole derivatives have been synthesized and tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) and demonstrate moderate to high activity . Some compounds showed more potent activity than the standard drug .

Antimicrobial Activity

Benzothiazole derivatives have been recognized for their antimicrobial activity. They have been screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Antiviral Activity

Benzothiazole derivatives have been found to be useful in the development of antiviral agents. They have shown activity against dengue, flavivirus, hepatitis C virus, respiratory syncytial, influenza (Flu-V), and herpes simplex viruses .

Anti-Inflammatory Activity

Benzothiazole derivatives have been recognized for their anti-inflammatory activity .

Antihypertensive Activity

Benzothiazole derivatives have been recognized for their antihypertensive activity .

Optical Material Development

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials .

Enzyme Inhibition

Benzothiazole derivatives have been recognized for their enzyme inhibition activity .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. They are responsible for the production of prostaglandins, which are lipid compounds that mediate various physiological functions, including inflammation .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting COX-1 and COX-2 enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation .

Pharmacokinetics

The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to exert its anti-inflammatory effects .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins, leading to a reduction in inflammation . Specifically, the compound has been shown to inhibit albumin denaturation, a process associated with inflammation .

Action Environment

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS2/c1-9-7-11(20-21(9)2)14(22)19-16-18-12(8-23-16)15-17-10-5-3-4-6-13(10)24-15/h3-8H,1-2H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCZDRBQSYKHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)

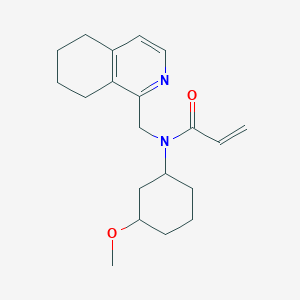

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)

![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)

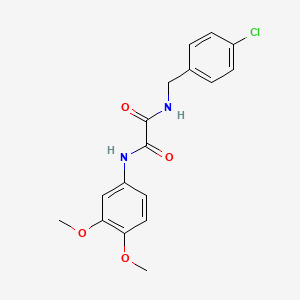

![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)

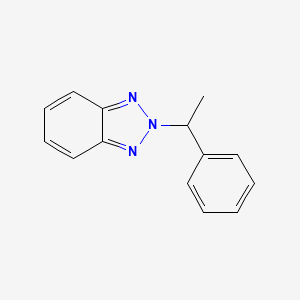

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)